molecular formula C14H16N2O3 B2652634 3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428378-59-9

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2652634
CAS No.: 1428378-59-9
M. Wt: 260.293
InChI Key: KCFWBABDCSSRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a methoxy group, and a phenylpropyl group

Scientific Research Applications

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the methoxy and phenylpropyl groups. Common reagents used in these reactions include methanol, phenylpropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxazole ring can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxazole ring and phenylpropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-METHYL-N-[3-(METHYLAMINO)-3-PHENYLPROPYL]ANILINE: This compound shares structural similarities but differs in the presence of additional methyl and amino groups.

    3-METHOXY-N-(3-PHENYLPROPYL)ANILINE: Similar in structure but lacks the oxazole ring.

Uniqueness

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methoxy-N-(3-phenylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-13-10-12(19-16-13)14(17)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFWBABDCSSRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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